3-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Description
Contextualization of the Pyrrolo[2,3-b]pyridine Core in Contemporary Chemical Research
The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole (B17877), is a privileged heterocyclic motif in contemporary chemical research, particularly in the field of medicinal chemistry. nih.govresearchgate.net Its structure is bioisosteric to indole (B1671886) and purine (B94841) systems, allowing it to mimic these crucial biological building blocks and interact with a wide range of biological targets. nih.gov The 7-azaindole core is a key component in numerous biologically active molecules and several FDA-approved drugs. researchgate.net A significant application of this scaffold is in the development of kinase inhibitors, where the pyridine (B92270) nitrogen and the pyrrole (B145914) N-H group can form critical hydrogen bonding interactions with the hinge region of the kinase active site. researchgate.netpharmaffiliates.com The versatility of the 7-azaindole ring system allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological properties of drug candidates. pharmaffiliates.com
Strategic Importance of Halogenation in Heterocyclic Chemistry and Drug Design
Halogenation is a fundamental strategy in the design of modern pharmaceuticals and functional materials. cymitquimica.com The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—into a heterocyclic core can profoundly influence a molecule's physicochemical and biological properties. mdpi.com Halogens can modulate lipophilicity, which affects membrane permeability and oral absorption. uni-rostock.dersc.org They can also alter metabolic stability by blocking sites susceptible to oxidative metabolism. cymitquimica.com Furthermore, halogen atoms can participate in specific non-covalent interactions, such as halogen bonding, which is the attractive interaction between a halogen atom in one molecule and a negative site in another. organic-chemistry.orgrsc.org This interaction has been increasingly recognized and exploited to enhance ligand-protein binding affinity and selectivity. organic-chemistry.orgrsc.org The choice of halogen and its position on the heterocyclic ring are critical variables that medicinal chemists use to optimize drug candidates. mdpi.com
Rationale for Investigating 3-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine
The specific compound, this compound, combines the valuable 7-azaindole scaffold with two different halogen atoms positioned on the pyrrole and pyridine rings, respectively. The rationale for investigating such a compound would be to explore the synergistic effects of these modifications. The chlorine atom at the 3-position of the pyrrole ring could serve as a reactive handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse substituents. The fluorine atom at the 6-position of the pyridine ring is a common substituent in medicinal chemistry, known for its ability to enhance binding affinity and improve metabolic stability. The combination of these two halogens on the 7-azaindole core could lead to novel compounds with unique biological activities and improved drug-like properties.
Overview of Research Scope and Methodological Approaches
A thorough investigation of this compound would typically involve several key stages. The initial focus would be on developing an efficient and scalable synthetic route to the compound. This would be followed by comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and possibly X-ray crystallography to confirm its structure. Subsequent research would likely explore its reactivity in various chemical transformations, particularly at the chloro-substituted position. Finally, the compound would be screened for biological activity against a panel of relevant targets, such as protein kinases, based on the known pharmacology of the 7-azaindole scaffold.
However, a diligent search of the current scientific literature and chemical databases did not yield specific research articles detailing the synthesis, characterization, or biological evaluation of this compound. While many related analogs with different halogenation patterns or substituents on the pyrrolo[2,3-b]pyridine core are described, this particular compound remains largely uncharacterized in the public domain. Therefore, the detailed research findings that would typically populate the subsequent sections of this article are not available at this time. The absence of such data underscores a potential area for future research within the broader and highly significant field of halogenated 7-azaindole derivatives.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIYBNNMQGYYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262554 | |
| Record name | 3-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-84-9 | |
| Record name | 3-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 3 Chloro 6 Fluoro 1h Pyrrolo 2,3 B Pyridine
Retrosynthetic Disconnection Analysis of the Halogenated Pyrrolo[2,3-b]pyridine Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 3-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine, the primary disconnections involve the carbon-halogen bonds and the bonds forming the fused pyrrole (B145914) ring.
A logical retrosynthetic approach would first disconnect the C-Cl bond at the C-3 position. This is a common functional group introduction (FGI) step, suggesting that the chlorine can be added late in the synthesis via electrophilic chlorination of a 6-fluoro-1H-pyrrolo[2,3-b]pyridine intermediate.
Further disconnection of the pyrrole ring of the 6-fluoro-1H-pyrrolo[2,3-b]pyridine intermediate suggests two primary strategies based on which ring is considered the primary starting material:
Pyridine-based approach: The pyrrole ring is disconnected, leading back to a substituted pyridine (B92270) precursor. A common strategy involves disconnecting the C2-C3 and N1-C7a bonds, which points to a starting material like a 2-amino-3-substituted-5-fluoropyridine. The substituent at the 3-position would need to be a group that can be cyclized to form the pyrrole ring, such as an alkyne or a group that can be converted into an acetaldehyde (B116499) equivalent.
Pyrrole-based approach: The pyridine ring is conceptually cleaved, pointing to a substituted pyrrole as the starting material. This is generally a less common approach for this scaffold but could involve the reaction of a functionalized pyrrole with a three-carbon synthon to construct the pyridine ring.
The most synthetically viable approach often involves building the pyrrole ring onto a pre-functionalized pyridine core, as this allows for the strategic introduction of the fluorine atom at the C-6 position from an appropriately substituted pyridine starting material.
Development of De Novo Synthetic Routes to the 1H-Pyrrolo[2,3-b]pyridine Core
The de novo synthesis of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a cornerstone of accessing derivatives like the target molecule. These routes typically involve the construction of the five-membered pyrrole ring onto a pre-existing six-membered pyridine ring.
Cyclization Reactions for Ring Formation
Several classic and modern cyclization reactions can be adapted to form the pyrrolo[2,3-b]pyridine scaffold. The choice of method often depends on the desired substitution pattern.
Modified Fischer Indole (B1671886) Synthesis: This method can be applied to the synthesis of 7-azaindoles by reacting a substituted 2-hydrazinopyridine (B147025) with a ketone or aldehyde in the presence of an acid catalyst, such as polyphosphoric acid (PPA). researchgate.net For the target molecule, a 5-fluoro-2-hydrazinopyridine would be a key starting material.
Sonogashira Coupling followed by Cyclization: A highly versatile and widely used method involves the palladium-catalyzed Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne. organic-chemistry.org The resulting 2-amino-3-alkynylpyridine intermediate is then cyclized, typically under basic conditions (e.g., using potassium tert-butoxide), to form the pyrrole ring. nih.gov This approach offers excellent control over the substituent at the C-2 position.
Bartoli Indole Synthesis: This reaction involves the addition of a vinyl Grignard reagent to a nitro-pyridine, which can be adapted for 7-azaindole (B17877) synthesis.
Domino Reactions: More recent methods involve domino reactions. For instance, a one-pot synthesis can be achieved through the reaction of 2-fluoro-3-methylpyridine (B30981) with an arylaldehyde in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) to generate 2-aryl-7-azaindoles. nsf.gov
The following table summarizes key cyclization strategies for forming the 1H-pyrrolo[2,3-b]pyridine core.
| Cyclization Strategy | Key Starting Materials | Typical Reagents & Conditions | Reference |
| Modified Fischer Synthesis | Substituted 2-hydrazinopyridine, Ketone/Aldehyde | Polyphosphoric Acid (PPA), heat | researchgate.net |
| Sonogashira/Cyclization | 2-Amino-3-halopyridine, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base (for coupling); Base (e.g., t-BuOK) for cyclization | organic-chemistry.orgnih.gov |
| Domino Reaction | 2-Fluoro-3-methylpyridine, Aldehyde | Strong base (e.g., KHMDS), heat | nsf.gov |
Functionalization Strategies for Regioselective Halogen Introduction
With the core scaffold in hand, the introduction of the chloro and fluoro groups at specific positions is the next critical phase. The regioselectivity of these halogenations is paramount.
The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution. The C-3 position is the most nucleophilic and is the predominant site of reaction for many electrophiles, including halogenating agents. rsc.org
Direct chlorination of the 6-fluoro-1H-pyrrolo[2,3-b]pyridine intermediate is the most common method for introducing the chloro group at C-3. This is typically achieved using standard electrophilic chlorinating agents.
Common reagents for C-3 chlorination include:
N-Chlorosuccinimide (NCS): A mild and widely used reagent for the chlorination of electron-rich heterocycles.
Sulfuryl chloride (SO₂Cl₂): A more reactive agent that can also effectively chlorinate the C-3 position.
Trichloroisocyanuric acid (TCCA): Another effective reagent for this transformation.
The choice of solvent and reaction temperature can be optimized to ensure high regioselectivity and yield.
Direct fluorination of the C-6 position on a pre-formed pyrrolo[2,3-b]pyridine ring is challenging due to the relative inertness of the pyridine ring to electrophilic substitution and the harsh conditions often required for nucleophilic aromatic substitution.
Therefore, the most efficient and common strategy is to incorporate the fluorine atom into the pyridine starting material before the cyclization step to form the pyrrole ring. The C-6 position of the 7-azaindole scaffold corresponds to the C-5 position of the initial pyridine ring.
A viable synthetic route would begin with a pyridine derivative that is already fluorinated at the 5-position, such as:
2-Amino-5-fluoropyridine
2-Amino-3-iodo-5-fluoropyridine nih.gov
2-Chloro-5-fluoropyridine
By using these fluorinated pyridines as starting materials in one of the cyclization strategies mentioned in section 2.2.1, the 6-fluoro-1H-pyrrolo[2,3-b]pyridine core can be constructed, ready for subsequent chlorination at the C-3 position.
Optimization of Reaction Parameters for Yield, Selectivity, and Scale-up
The successful synthesis of halogenated pyrrolo[2,3-b]pyridines, including this compound, is highly dependent on the careful optimization of reaction parameters. Key factors influencing the yield, purity, and scalability of the synthesis include the choice of catalyst, solvent, temperature, and reaction time.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are frequently employed in the synthesis of substituted 7-azaindoles. The efficiency of these reactions is sensitive to the specific conditions used. For instance, in the synthesis of related 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridines, different palladium catalysts and ligands were tested to maximize yield and conversion rates. nih.gov The choice of catalyst/ligand system is crucial; for example, Pd(OAc)2/RuPhos has proven effective for certain amination reactions, while Pd(PPh3)4 is used for specific Suzuki couplings. nih.gov
A systematic approach to optimization involves screening various parameters. An example of such optimization for a related N-arylation reaction on a pyrrolopyrimidine core highlights the impact of solvent and catalyst loading. researchgate.net Methanol proved to be a superior solvent to dichloromethane (B109758) (DCM), significantly reducing the reaction time from 48 hours to 4 hours and improving the yield from low to 58%. researchgate.net Further attempts to improve the yield by altering catalyst amounts or reaction times did not yield better results, indicating that an optimal condition had been reached. researchgate.net
The following table illustrates the optimization of a palladium-catalyzed amination reaction on a 4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate, demonstrating the impact of different substrates and reaction times on product yield.
Table 1: Optimization of Palladium-Catalyzed Amination of 4-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives
| Entry | Substrate | R Group | Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 14a | H | 1 | >99 | 74 |
| 2 | 14b | OMe | 1 | >99 | 76 |
| 3 | 14c | CH₂OH | 24 | <40 | - |
| 4 | 14d | CH₂OTBDMS | 0.5 | >99 | 89 |
| 5 | 14e | CH₂OSEM | 1 | >99 | 85 |
Data sourced from a study on related 7-azaindole syntheses. nih.gov The use of a protecting group (TBDMS or SEM) on the hydroxyl function in substrates 14d and 14e was essential for achieving high conversion and yield. nih.gov
Comparative Analysis of Synthetic Methodologies for Halogenated Pyrrolo[2,3-b]pyridines
Several synthetic routes exist for the preparation of the 1H-pyrrolo[2,3-b]pyridine core, with modifications allowing for the introduction of various substituents, including halogens. rsc.org The choice of methodology often depends on the desired substitution pattern and the availability of starting materials. Two prominent strategies involve variations of the Madelung and Fischer indole syntheses. rsc.org
A common modern approach for constructing substituted halogenated pyrrolo[2,3-b]pyridines involves a multi-step sequence that utilizes cross-coupling reactions. The order of these key bond-forming steps can significantly impact the success of the synthesis. For example, in synthesizing 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, two main strategies can be compared:
Route A: Amination followed by Suzuki-Miyaura Coupling: This approach attempts to first introduce an amino group at the C4 position of a di-halogenated precursor, followed by a Suzuki-Miyaura cross-coupling to install an aryl group at another position (e.g., C2). However, this route can be challenging. Palladium-catalyzed amination on a 4-chloro-2-iodo-pyrrolopyridine intermediate was found to be unsuccessful, with the palladium catalyst preferentially reacting at the more reactive C2-iodo position, leading to reduction or other side reactions. nih.gov
Route B: Suzuki-Miyaura Coupling followed by Amination: This alternative and more successful strategy reverses the order of the reactions. It begins with a chemoselective Suzuki-Miyaura cross-coupling at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This is followed by a subsequent Buchwald-Hartwig amination at the C4 position. nih.gov This route proved to be more effective, although it required the protection of any reactive functional groups on the aryl ring to ensure the success of the amination step. nih.gov
The table below provides a comparative overview of these two synthetic strategies.
Table 2: Comparative Analysis of Synthetic Routes to Substituted Pyrrolo[2,3-b]pyridines
| Feature | Route A: Amination First | Route B: Suzuki-Miyaura First |
|---|---|---|
| Key Steps | 1. Buchwald-Hartwig Amination at C42. Suzuki-Miyaura Coupling at C2 | 1. Suzuki-Miyaura Coupling at C22. Buchwald-Hartwig Amination at C4 |
| Starting Material | 2-Iodo-4-chloropyrrolopyridine derivative | 2-Iodo-4-chloropyrrolopyridine derivative |
| Primary Challenge | Lack of chemoselectivity in the amination step; preferential oxidative addition of palladium at the C2-Iodo bond. nih.gov | Potential for side reactions during amination if other functional groups are not protected. nih.gov |
| Outcome | Unsuccessful; led to reduction at C2 and formation of side products. nih.gov | Successful; yielded the desired 2-aryl-4-amino-pyrrolopyridine product. nih.gov |
Chemical Reactivity and Transformation Mechanisms of 3 Chloro 6 Fluoro 1h Pyrrolo 2,3 B Pyridine
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The dual-ring system of 3-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine features an electron-rich pyrrole (B145914) moiety fused to an electron-deficient pyridine (B92270) ring. This electronic arrangement dictates the regioselectivity of substitution reactions. While the pyrrole ring is generally more susceptible to electrophilic attack, the pyridine ring's electron-withdrawing nature makes the attached halogen atoms susceptible to nucleophilic displacement.
The halogenated C-3 and C-6 positions on the 7-azaindole (B17877) core are primary sites for functionalization, primarily through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring activates attached halogens for displacement by nucleophiles. In SNAr reactions, the rate is often influenced by two factors: the ability of the halogen to activate the ring for nucleophilic attack (electronegativity) and its ability to act as a leaving group.
Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. ebyu.edu.tr This effect typically makes fluoroarenes more reactive in SNAr than their chloro-analogues, especially when the substitution is the rate-determining step. researchgate.net However, the chloride ion is generally a better leaving group than the fluoride (B91410) ion. In the context of this compound, the C-6 fluoro position is activated by the ring nitrogen for SNAr. Reactions with strong nucleophiles, such as alkoxides or amines, can lead to the selective displacement of the fluorine atom. ebyu.edu.trnih.gov The outcome of such reactions is often dependent on the specific nucleophile and reaction conditions.
Conversely, in transition-metal-catalyzed reactions, the C-Cl bond is typically more reactive than the C-F bond due to the lower bond dissociation energy of the C-Cl bond, which facilitates oxidative addition to the metal center. This differential reactivity allows for selective functionalization at the C-3 position while leaving the C-6 fluorine intact, a strategy commonly employed in cross-coupling reactions.
The nitrogen atom at the N-1 position of the pyrrole ring possesses a lone pair of electrons and an associated acidic proton (N-H). This site is nucleophilic and readily undergoes reactions with various electrophiles, most commonly alkylation. mdpi.com Deprotonation of the N-H group with a suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or butyllithium, generates a highly nucleophilic azaindole anion. mdpi.comnih.gov This anion can then react with alkylating agents like alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form N-alkylated derivatives. mdpi.com This N-functionalization is a crucial step in many synthetic routes, as the introduction of a protecting group at this position can prevent unwanted side reactions and improve the solubility and handling of the material. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation, and they have been extensively applied to functionalize the this compound core. These reactions typically proceed with high selectivity at the more labile C-3 chloro position.
The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a highly effective method for arylating the C-3 position of the 7-azaindole scaffold. mdpi.com This reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precatalyst. The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For substrates similar to this compound, such as 6-chloro-3-iodo-N-protected 7-azaindole, catalyst systems like Pd₂(dba)₃ with a biarylphosphine ligand such as SPhos have proven effective. mdpi.com The reaction tolerates a wide range of arylboronic acids bearing both electron-donating and electron-withdrawing groups. mdpi.com
| Boronic Acid | Catalyst System | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 110 °C | 91 |
| 4-Methylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 110 °C | 93 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 110 °C | 93 |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 110 °C | 79 |
| Benzo[d] mdpi.comgoogle.comdioxol-5-ylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 110 °C | 76 |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between an aryl halide and an amine. This transformation is crucial for synthesizing amino-substituted 7-azaindoles, which are common motifs in pharmacologically active compounds. rsc.org The reaction can be performed on halo-7-azaindoles, even with an unprotected N-H group, by using specialized palladium precatalysts and bulky biarylphosphine ligands. google.comrsc.org A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is often employed. rsc.org Studies on related dihalogenated 7-azaindoles, such as 5-bromo-3-chloro-7-azaindole, have shown that the reaction occurs selectively at the more reactive C-Br bond, leaving the C-Cl bond untouched. rsc.org This suggests that for this compound, amination would preferentially occur at the C-3 chloro position over the C-6 fluoro position under typical Buchwald-Hartwig conditions.
| Amine | Halo-7-azaindole | Catalyst System | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|---|
| Morpholine | 5-Bromo-7-azaindole | Pd precatalyst / DavePhos | LiHMDS | THF | Room Temp | 94 |
| Piperidine | 5-Bromo-7-azaindole | Pd precatalyst / DavePhos | LiHMDS | THF | Room Temp | 85 |
| N-Methylaniline | 5-Bromo-7-azaindole | Pd precatalyst / DavePhos | LiHMDS | THF | Room Temp | 93 |
| Pyrrolidine | 6-Chloro-7-azaindole | Pd precatalyst / RuPhos | LiHMDS | THF | 65 °C | 72 |
| Morpholine | 5-Bromo-3-chloro-7-azaindole | Pd precatalyst / DavePhos | LiHMDS | THF | Room Temp | 89 (at C-5) |
The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide, providing a powerful method for installing alkynyl moieties. wikipedia.orgresearchgate.net This reaction is widely used in the synthesis of complex organic molecules due to its reliability and mild reaction conditions. wikipedia.org The standard catalytic system involves a palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (typically CuI), and an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which also serves as the solvent. researchgate.netsoton.ac.uk The reactivity of the halide follows the general trend I > Br > Cl, making chloro-substituted substrates like this compound more challenging to couple than their bromo or iodo counterparts. However, successful couplings can be achieved, often by using more active catalysts or harsher reaction conditions. Studies on structurally similar 6-bromo-3-fluoro-2-cyanopyridine demonstrate that Sonogashira couplings proceed efficiently at room temperature, tolerating a wide variety of functional groups on the alkyne partner. soton.ac.uk
| Alkyne | Catalyst System | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | 92 |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | 93 |
| 1-Ethynylcyclohexan-1-ol | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | 90 |
| Prop-2-yn-1-ol | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | 87 |
| 4-Ethynyl-N,N-dimethylaniline | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | 90 |
Chemo- and Regioselective Transformations of the Dihalogenated Scaffold
The presence of two different halogen atoms on the 7-azaindole scaffold allows for highly selective functionalization. The principles of chemo- and regioselectivity are most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The reactivity of halogens in these reactions typically follows the order I > Br > Cl > F. This differential reactivity allows for the selective transformation of one halogenated site while leaving the other intact for subsequent modifications.
For the this compound scaffold, the carbon-chlorine (C-Cl) bond at the 3-position is significantly more reactive in standard cross-coupling protocols than the robust carbon-fluorine (C-F) bond at the 6-position. This is a well-established principle, as seen in related dihalogenated heterocyclic systems where heavier halogens are selectively coupled. For instance, in studies on 6-chloro-3-iodo-7-azaindoles, Suzuki-Miyaura coupling occurs exclusively at the C3-iodo position, leaving the C6-chloro position untouched. acs.org Similarly, Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine proceeds selectively at the C-Br bond, demonstrating the inertness of the C-F bond under these conditions. soton.ac.uk
This predictable selectivity enables a modular approach to synthesizing complex molecules. The C-3 position can first be functionalized via Suzuki, Sonogashira, Buchwald-Hartwig, or other cross-coupling reactions. The fluorine atom at C-6 remains as a stable substituent or can be targeted for displacement under more forcing nucleophilic aromatic substitution (SNAr) conditions, which typically require strong nucleophiles and high temperatures due to the strength of the C-F bond.
In addition to cross-coupling, the inherent electronic nature of the 7-azaindole ring system directs reactivity. The pyrrole ring is electron-rich, and electrophilic substitutions such as halogenation, nitration, and nitrosation occur preferentially at the C-3 position. rsc.orgnih.gov This inherent reactivity pattern is leveraged in the synthesis of precursors like the target molecule.
The table below summarizes the predicted regioselective reactions for the this compound scaffold based on established reactivity principles for analogous compounds.
| Reaction Type | Reagents and Conditions | Predicted Reactive Site | Rationale | Reference Analogy |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd₂(dba)₃/SPhos), base (e.g., Cs₂CO₃) | C-3 (Cl) | C-Cl bond is significantly more reactive than the C-F bond in Pd-catalyzed oxidative addition. | acs.org |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst (e.g., Pd(PPh₃)₄/CuI), base (e.g., Et₃N) | C-3 (Cl) | Higher reactivity of C-Cl over C-F in the catalytic cycle. | soton.ac.uknih.gov |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | C-3 (Cl) | Selective oxidative addition at the C-Cl bond. | nih.gov |
| Electrophilic Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | C-2 or C-5 | The C-3 position is already substituted; the next most activated sites on the pyrrole (C-2) or pyridine (C-5) rings would react. | rsc.orgnih.gov |
Oxidation and Reduction Chemistry of the Pyrrolo[2,3-b]pyridine System
The oxidation and reduction chemistry of this compound involves transformations of the heterocyclic core and potential reactions of the halogen substituents.
Oxidation: The most common oxidation reaction for the 1H-pyrrolo[2,3-b]pyridine system is the N-oxidation of the pyridine nitrogen atom (N-7). This is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. researchgate.netscripps.edu The resulting N-oxide is a versatile intermediate. The N-oxide functional group activates the pyridine ring, particularly at the C-2 and C-6 positions, making them susceptible to nucleophilic attack. researchgate.net For the 3-chloro-6-fluoro scaffold, N-oxidation would further activate the C-6 position for nucleophilic aromatic substitution (SNAr), potentially allowing for the displacement of the fluoride ion by a suitable nucleophile under milder conditions than for the non-oxidized parent heterocycle.
Enzymatic oxidation is also a known pathway for 7-azaindoles. Biocatalytic C-H halogenation can occur, and studies have shown that in some biological systems, oxidation can happen at electron-rich positions of the ring. nih.govresearchgate.net
Reduction: The reduction of the this compound system can proceed via several pathways, including catalytic hydrogenation or the use of chemical reducing agents.
Hydrodehalogenation: Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) is a standard method for the reduction of aryl chlorides. It is plausible that under controlled conditions, the C-Cl bond at the C-3 position could be selectively reduced to a C-H bond, leaving the C-F bond intact. Complete hydrodehalogenation to remove both chlorine and fluorine would likely require more forcing conditions.
Ring Reduction: The complete saturation of the bicyclic aromatic system to form a hexahydropyrrolo[2,3-b]pyridine (a 7-azaoctahydroindole) would require strong reducing conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium, or the use of potent reducing agents.
Reduction of Substituents: While not a reaction of the core system itself, reducing agents are often used in the presence of the 7-azaindole core. For example, triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA) has been used to reduce exocyclic double bonds on substituted 1H-pyrrolo[2,3-b]pyridines without affecting the aromatic core. nih.gov Raney Nickel has also been employed for reductions in related heterocyclic systems. organic-chemistry.org
The table below outlines potential oxidation and reduction reactions for the this compound system.
| Reaction Type | Reagents and Conditions | Predicted Transformation | Rationale / Comments | Reference Analogy |
| N-Oxidation | m-CPBA or H₂O₂/AcOH | Formation of this compound 7-oxide | Standard reaction for pyridine and its fused derivatives. Activates the pyridine ring for nucleophilic substitution. | researchgate.netnih.gov |
| Catalytic Hydrodechlorination | H₂, Pd/C, base (e.g., Et₃N) | Selective removal of the C-3 chloro group to yield 6-fluoro-1H-pyrrolo[2,3-b]pyridine. | C-Cl bonds are readily cleaved by catalytic hydrogenation; C-F bonds are much more resistant. | General Principle |
| Catalytic Hydrogenation (Forcing) | H₂ (high pressure), Rh/C or Ru/C | Reduction of both aromatic rings and potential removal of halogens. | Saturation of the heterocyclic core requires strong conditions. | General Principle |
| Chemical Reduction | Triethylsilane, Trifluoroacetic Acid | No reaction on the core ring. | These conditions are typically used for reducing specific functional groups, not the stable aromatic system. | nih.gov |
Applications As a Versatile Synthetic Building Block
Construction of Chemically Diverse Pyrrolo[2,3-b]pyridine Analogues
The 3-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine core is an excellent starting point for creating a multitude of analogues through transition-metal-catalyzed cross-coupling reactions. The halogen atoms serve as anchor points for the introduction of various substituents, allowing for extensive exploration of the chemical space around the pyrrolo[2,3-b]pyridine scaffold. rsc.org
Palladium-catalyzed reactions are particularly prominent in the functionalization of such halogenated azaindoles. rsc.org For instance, the chloro group can be readily displaced or coupled under specific catalytic conditions. While direct examples for the 3-chloro-6-fluoro derivative are not extensively detailed, the reactivity of analogous compounds provides a clear blueprint. For example, related chloro- and iodo-substituted 7-azaindoles are routinely used in Suzuki-Miyaura reactions to introduce new aryl or heteroaryl groups. nih.govacs.orgnih.gov Similarly, Buchwald-Hartwig amination allows for the installation of a wide range of amine functionalities. nih.govnih.gov
The table below illustrates the types of cross-coupling reactions commonly employed with halogenated 7-azaindoles, which are applicable to this compound for the synthesis of diverse analogues.
| Cross-Coupling Reaction | Reagent/Catalyst System (Typical) | Introduced Functional Group |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid or ester, Pd catalyst (e.g., PdCl₂(dppf)), base | Aryl, Heteroaryl |
| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., BINAP), base | Amino |
| Sonogashira | Terminal alkyne, Pd catalyst (e.g., Pd/C), Cu(I) co-catalyst, base | Alkynyl |
| Stille | Organostannane, Pd catalyst | Alkyl, Aryl, Vinyl |
| Heck | Alkene, Pd catalyst, base | Alkenyl |
This table presents common cross-coupling reactions used to functionalize halogenated heterocyclic compounds, demonstrating the synthetic potential for creating diverse analogues from this compound.
By sequentially or selectively targeting the chloro and fluoro positions, chemists can introduce two different points of diversity, leading to a vast library of compounds with varied electronic and steric properties, crucial for tuning biological activity. acs.org
Role in the Synthesis of Complex Heterocyclic Systems
Beyond simple derivatization, this compound can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. The reactive halogen sites can participate in intramolecular cyclization reactions or act as anchoring points for the construction of additional rings.
For example, a Sonogashira coupling at one of the halogenated positions could introduce an alkyne, which could then undergo a subsequent intramolecular reaction to form a new fused ring. researchgate.net While a direct synthetic example starting from the 3-chloro-6-fluoro derivative is not available, the general strategy is well-established for related dihalogenated pyridines and azaindoles. For instance, a one-pot Sonogashira coupling followed by a tandem C-N bond formation is a known method to build fused ring systems. researchgate.net
The synthesis of such complex systems often relies on a multi-step sequence where each halogen provides a specific entry point for modification. The greater reactivity of a chloro or iodo group in palladium catalysis compared to a fluoro group can be exploited for selective, stepwise functionalization, ultimately leading to intricate, polycyclic molecules with potential applications in materials science and medicinal chemistry. acs.org
Design and Synthesis of Compound Libraries for Research Exploration
The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. jopir.in The structural features of this compound make it an ideal scaffold for combinatorial chemistry and the parallel synthesis of focused libraries.
The ability to perform selective and sequential cross-coupling reactions at the 3- and 6-positions allows for a "mix-and-match" approach to library design. A series of building blocks (e.g., boronic acids for the 3-position and amines for the 6-position) can be systematically combined to rapidly generate a large number of unique products. This strategy has been effectively demonstrated in the synthesis of 3,5-disubstituted-7-azaindole libraries for the optimization of lead compounds in drug discovery programs. nih.gov In such a synthetic campaign, a di-halogenated azaindole was systematically reacted with a diverse set of boronic acids and esters in a parallel format to explore structure-activity relationships (SAR). nih.gov
The following table outlines a hypothetical parallel synthesis scheme using this compound as the starting scaffold.
| Step | Position | Reaction | Building Blocks (Examples) | Resulting Library |
| 1 | C3 | Suzuki-Miyaura Coupling | Phenylboronic acid, Pyridine-3-boronic acid, Thiophene-2-boronic acid | A library of 3-aryl/heteroaryl-6-fluoro-1H-pyrrolo[2,3-b]pyridines |
| 2 | C6 | Nucleophilic Aromatic Substitution (SNAr) | Morpholine, Piperazine, Aniline | A diverse library of 3-aryl/heteroaryl-6-amino-1H-pyrrolo[2,3-b]pyridines |
This table illustrates a potential two-step parallel synthesis strategy to generate a diverse compound library starting from this compound, highlighting its utility in combinatorial chemistry for drug discovery and research exploration.
This systematic approach enables researchers to efficiently map the SAR of the pyrrolo[2,3-b]pyridine core, identifying key structural features that govern biological activity and optimizing compounds for desired therapeutic properties. nih.govrsc.org
Computational and Theoretical Investigations of 3 Chloro 6 Fluoro 1h Pyrrolo 2,3 B Pyridine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are essential for understanding the electronic properties and predicting the reactivity of a molecule. For 3-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine, such calculations would typically involve methods like Density Functional Theory (DFT) to determine its molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting a molecule's susceptibility to electrophilic and nucleophilic attack. wuxiapptec.com
Reactivity descriptors that could be calculated include:
Electron Density Distribution: Mapping the electron density would reveal the most electron-rich and electron-deficient regions of the molecule, indicating likely sites for chemical reactions.
Electrostatic Potential (ESP) Maps: These maps would visualize the electrostatic potential on the molecule's surface, highlighting areas prone to non-covalent interactions and electrophilic/nucleophilic attack.
Without specific studies on this compound, a data table of its electronic properties cannot be generated.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms and identifying the most stable conformers. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation.
Molecular dynamics (MD) simulations could provide deeper insights into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of atoms and molecules, MD can be used to study: nih.gov
Conformational Flexibility: Understanding how the molecule flexes and changes shape at different temperatures.
Intermolecular Interactions: Simulating the interaction of the molecule with solvents or other molecules to understand its behavior in different environments.
Thermodynamic Properties: Calculating properties such as free energy and entropy.
A detailed analysis of the conformational preferences and dynamic behavior of this compound is not possible without dedicated simulation studies.
Prediction of Spectroscopic Signatures
Computational methods are widely used to predict the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. For this compound, the following spectra could be computationally predicted:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts would help in the structural elucidation of the molecule.
Infrared (IR) Spectroscopy: Calculation of the vibrational frequencies would predict the positions of absorption bands in the IR spectrum, corresponding to the molecule's various functional groups and vibrational modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.
A table of predicted spectroscopic data cannot be provided as no such computational studies have been published.
Mechanistic Insights into Chemical Transformations via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve:
Reaction Pathway Mapping: Identifying the transition states and intermediates for various potential reactions, such as nucleophilic aromatic substitution at the chloro- or fluoro-substituted positions.
Activation Energy Calculations: Determining the energy barriers for different reaction pathways to predict the most likely reaction products. wuxiapptec.com
Understanding Substituent Effects: Investigating how the chloro and fluoro substituents, as well as the fused pyrrole (B145914) ring, influence the reactivity of the pyridine (B92270) core.
In the absence of specific computational studies on the chemical transformations of this compound, a detailed mechanistic analysis remains speculative.
Advanced Spectroscopic and Chromatographic Characterization Techniques
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula.
For 3-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (Carbon-12, Hydrogen-1, Chlorine-35, Fluorine-19, and Nitrogen-14). An experimentally obtained high-resolution mass spectrum that aligns with this theoretical value provides strong evidence for the compound's elemental composition, a critical first step in its structural elucidation. The characteristic isotopic pattern of chlorine (with the presence of the 37Cl isotope) would further corroborate the presence of a chlorine atom in the molecule.
Table 1: Theoretical Isotopic Distribution for C7H4ClFN2
| Isotope | Abundance (%) |
| 35Cl | 100 |
| 37Cl | 32.5 |
This table illustrates the expected relative intensities of the isotopic peaks for a molecule containing one chlorine atom, which would be a key feature in the mass spectrum of this compound.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. While one-dimensional (1D) 1H and 13C NMR provide initial information on the chemical environment of the hydrogen and carbon atoms, multi-dimensional (2D) NMR techniques are crucial for assembling the complete molecular framework of this compound.
Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, revealing adjacent protons in the pyrrole (B145914) and pyridine (B92270) rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) provides information on longer-range couplings (typically 2-3 bonds), which is vital for connecting the different fragments of the molecule and confirming the substitution pattern on the pyrrolo[2,3-b]pyridine core. The fluorine atom (19F) would also be observable by NMR and would show coupling to nearby protons and carbons, providing further structural confirmation.
Table 2: Expected 1H and 13C NMR Chemical Shift Ranges for the 1H-pyrrolo[2,3-b]pyridine Core
| Atom | Expected Chemical Shift Range (ppm) |
| Pyrrole NH | 10.0 - 12.0 |
| Aromatic CH | 6.5 - 8.5 |
| Aromatic C | 100 - 150 |
This table provides generalized chemical shift ranges. The actual values for this compound would be influenced by the specific electronic effects of the chloro and fluoro substituents.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise spatial arrangement of its atoms, including bond lengths, bond angles, and torsional angles.
This technique would not only confirm the connectivity of the atoms but also provide insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. Such information is invaluable for understanding the solid-state properties of the compound. While obtaining suitable crystals can be a challenge, the resulting crystal structure provides an unambiguous confirmation of the molecular architecture.
Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of non-volatile and thermally sensitive compounds like this compound. A sample is passed through a column packed with a stationary phase, and its components are separated based on their differential interactions with the stationary and mobile phases. A purity assessment is typically performed using a UV detector, where the area of the peak corresponding to the target compound is compared to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column, and the separated components are then analyzed by a mass spectrometer. GC-MS can be used to identify and quantify impurities in a sample of this compound, provided the compound is sufficiently volatile and stable under the GC conditions.
Table 3: Comparison of Chromatographic Methods for Purity Analysis
| Technique | Principle | Applicability for this compound | Information Provided |
| HPLC | Separation based on polarity | High | Purity, retention time |
| GC-MS | Separation based on volatility and polarity | Dependent on volatility and thermal stability | Purity, retention time, mass-to-charge ratio of components |
Exploration of Biological and Biomedical Research Applications Mechanistic & Target Oriented
Investigation as a Scaffold for Rational Ligand Design
The 1H-pyrrolo[2,3-b]pyridine nucleus is a key structural motif utilized in rational ligand design to create potent and selective inhibitors for a range of enzymes. nih.govacs.org Its ability to form critical interactions with protein targets makes it an attractive starting point for developing novel therapeutics. nih.govnih.gov For instance, this scaffold has been successfully employed to design inhibitors for targets such as fibroblast growth factor receptor (FGFR), colony-stimulating factor 1 receptor (CSF-1R), and phosphodiesterase 4B (PDE4B). nih.govacs.orgnih.gov
Molecular docking studies are instrumental in understanding how derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold interact with their biological targets at an atomic level. These computational analyses provide insights into the binding modes and key interactions that drive inhibitory activity.
For example, in the development of FGFR inhibitors, docking studies revealed that the 1H-pyrrolo[2,3-b]pyridine nucleus can form two crucial hydrogen bonds with the hinge region of the FGFR1 kinase domain, specifically with the backbone carbonyl of glutamate (B1630785) E562 and the NH group of alanine (B10760859) A564. nih.gov Similarly, in the design of novel CSF-1R inhibitors, the pyrrolo[2,3-b]pyridine skeleton was observed to anchor within the hinge region of the CSF-1R protein, forming hydrogen bonds with cysteine Cys666 and glutamate Glu664. acs.org These consistent hinge-binding interactions underscore the scaffold's suitability for targeting ATP-binding sites in kinases.
Further in silico analysis of a designed CSF-1R inhibitor incorporating the pyrrolo[2,3-b]pyridine skeleton predicted additional key hydrogen bond interactions with aspartate Asp796 in the DFG (Asp-Phe-Gly) motif and glutamate Glu633 within a hydrophobic pocket, highlighting the scaffold's role in orienting substituents for optimal target engagement. acs.org
Structure-activity relationship (SAR) studies on analogues of 1H-pyrrolo[2,3-b]pyridine have been crucial in optimizing potency and selectivity for various targets. These studies involve systematically modifying the core scaffold and evaluating the impact on biological activity.
In the pursuit of selective PDE4B inhibitors, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated. nih.gov Analysis of the SAR revealed that substitutions on the amide portion significantly influenced activity. For instance, replacing a secondary amide with a tertiary cyclic amide, such as an azetidine (B1206935) ring, led to a roughly 10-fold increase in activity against PDE4B. nih.gov Further functionalization of the azetidine ring with fluorine atoms produced potent compounds with varying degrees of selectivity against the PDE4D isoform. nih.gov Specifically, a 3,3-difluoroazetidine (B2684565) derivative was identified as a potent inhibitor with 6-fold selectivity for PDE4B over PDE4D. nih.gov
For FGFR inhibitors, SAR studies focused on substitutions at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring. nih.gov Introducing a trifluoromethyl group at this position was predicted to form a hydrogen bond with glycine (B1666218) G485, a factor considered crucial for improving inhibitory activity. nih.gov This strategic modification, combined with optimizing other parts of the molecule, led to the identification of a compound with significantly improved ligand efficiency and potent pan-FGFR inhibitory activity. nih.gov
Biochemical and Biophysical Characterization of Target Interactions in vitro
The interactions between 1H-pyrrolo[2,3-b]pyridine derivatives and their protein targets have been characterized through various biochemical and biophysical assays, including enzyme inhibition and receptor binding studies. These in vitro evaluations confirm the compounds' activity and provide quantitative measures of their potency.
Derivatives of this scaffold have demonstrated potent inhibitory activity against several kinases and enzymes. For example, optimized compounds from a series of 1H-pyrrolo[2,3-b]pyridine derivatives showed potent, low-nanomolar inhibition of FGFR1, 2, and 3. rsc.org Similarly, analogues developed as PDE4B inhibitors exhibited IC₅₀ values in the low micromolar to nanomolar range. nih.gov
| Compound Series | Target | Key Derivative | IC₅₀ Value | Reference |
|---|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | Compound 11h (3,3-difluoroazetidine) | 0.14 µM | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1 | Compound 4h | 7 nM | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR2 | Compound 4h | 9 nM | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR3 | Compound 4h | 25 nM | nih.gov |
| 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine | CSF1R | Compound 3c | 3.0 nM | nih.gov |
The primary molecular mechanism of action for many biologically active 1H-pyrrolo[2,3-b]pyridine derivatives is the inhibition of protein kinases. As ATP-competitive inhibitors, these compounds bind to the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways. nih.govacs.org
The scaffold's nitrogen atoms are key to its function, particularly the pyrrole (B145914) nitrogen and the pyridine (B92270) nitrogen, which mimic the hydrogen bonding pattern of the adenine (B156593) portion of ATP. This allows them to form characteristic hydrogen bonds with the "hinge" region of the kinase, a flexible segment that connects the N- and C-lobes of the catalytic domain. nih.gov This hinge-binding interaction is a hallmark of many Type I and Type II kinase inhibitors and is fundamental to the mechanism of action for pyrrolopyridine-based compounds targeting FGFR and CSF-1R. nih.govacs.org By occupying the ATP-binding pocket, these inhibitors effectively block the enzyme's catalytic function.
Through integrated SAR and molecular modeling studies, key structural features of the 1H-pyrrolo[2,3-b]pyridine scaffold and its derivatives have been identified as critical for modulating target binding affinity and selectivity.
The Pyrrolopyridine Core : This nucleus consistently acts as a "hinge-binder" in kinases, forming essential hydrogen bonds that anchor the inhibitor in the ATP-binding site. nih.govacs.org
Substituents on the Pyrrole Ring : Modifications at the C2 position can influence potency. For example, in PDE4B inhibitors, specific carboxamide groups at this position are vital for activity. nih.gov
Substituents on the Pyridine Ring : Groups at the C5 position can be tailored to interact with specific pockets of the target protein. In FGFR inhibitors, a substituent at C5 capable of forming a hydrogen bond was shown to enhance activity. nih.gov
Hydrophobic Moieties : Appending appropriate hydrophobic groups allows the ligand to occupy hydrophobic pockets within the binding site, often leading to increased potency. For FGFR inhibitors, a 3,5-dimethoxyphenyl group was found to fit well into a hydrophobic pocket and form additional interactions. nih.gov
Use in Chemical Probes for Pathway Elucidation
Azaindoles, including the 1H-pyrrolo[2,3-b]pyridine scaffold, are valuable as chemical probes in biological research. nih.gov Because they are bioisosteres of other important heterocyclic systems like indoles and purines (e.g., pyrrolopyrimidines), they can be used in SAR studies to probe the importance of specific nitrogen atoms or ring systems for biological activity. nih.gov
By synthesizing a 7-azaindole (B17877) analogue of a known pyrrolopyrimidine-based CSF1R inhibitor, researchers were able to investigate the role of the N-3 nitrogen atom of the original compound. nih.gov The resulting 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine was found to be 20-fold less potent, confirming the critical importance of the pyrimidine (B1678525) nitrogen for efficient CSF1R inhibition. nih.gov This use of the pyrrolopyridine scaffold as a comparative tool demonstrates its utility in elucidating the specific molecular interactions that govern ligand-target recognition and in validating the pharmacophore of a lead compound series.
Patent Landscape and Intellectual Property Analysis
Review of Existing Patents Related to Halogenated Pyrrolo[2,3-b]pyridine Derivatives
The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole (B17877), has been the subject of extensive patenting activity, largely driven by its ability to mimic the purine (B94841) core of ATP and effectively bind to the hinge region of various protein kinases. A review of the patent literature reveals a significant number of patents covering derivatives of this scaffold, with many claims encompassing halogenated substitutions. These patents are foundational to understanding the intellectual property terrain for novel derivatives such as 3-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine.
The primary therapeutic focus of these patents is in oncology, with a strong emphasis on the inhibition of protein kinases implicated in cancer cell proliferation and survival. Several pyrrolo[2,3-b]pyridine-based compounds have been successfully developed and approved as anticancer agents, underscoring the commercial and therapeutic importance of this chemical class.
A notable example of a successful drug based on this scaffold is Vemurafenib, a potent inhibitor of the B-RAF enzyme. The patent for Vemurafenib (WO2007002325) protects N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide and its derivatives. caldwelllaw.com This patent highlights the established practice of incorporating halogen atoms into the pyrrolo[2,3-b]pyridine structure to modulate its physicochemical and pharmacological properties.
The existing patent landscape for halogenated pyrrolo[2,3-b]pyridine derivatives can be broadly categorized as follows:
Broad Genus Claims: Many early patents in this space feature broad Markush structures, claiming a wide array of possible substituents on the pyrrolo[2,3-b]pyridine core. These claims often include halogens as one of many possible substituent groups at various positions on the bicyclic ring system.
Specific Substitution Patterns: As the field has matured, subsequent patents have tended to claim more specific substitution patterns that confer improved potency, selectivity, or pharmacokinetic properties. These patents often provide detailed examples of the synthesis and biological activity of specific halogenated derivatives.
Therapeutic Applications: Patents in this area are frequently directed to the use of halogenated pyrrolo[2,3-b]pyridine derivatives for the treatment of specific diseases, most notably various forms of cancer. These "method of use" patents are a crucial component of the intellectual property portfolio for these compounds.
The following table provides a summary of key patent applications and the scope of their claims related to halogenated pyrrolo[2,3-b]pyridine derivatives:
| Patent/Application Number | Assignee | Key Features of Claims | Therapeutic Area |
| WO2006063167A1 | Vertex Pharmaceuticals | Describes derivatives of pyrrolo[2,3-b]pyridine as SGK-1 kinase inhibitors for the treatment of diseases mediated by SGK-1. | SGK-1 mediated diseases |
| EP2395004A3 | Plexxikon Inc. | Covers pyrrolo[2,3-b]pyridine derivatives as protein kinase inhibitors for treating diseases associated with aberrant protein kinase activity. | Cancer |
| WO2013181415A1 | Plexxikon Inc. | Details the synthesis of pyrrolo[2,3-b]pyridines, including intermediates for biologically active molecules like Vemurafenib. | B-raf mediated diseases |
This established patent landscape necessitates a careful and thorough analysis to identify "white space" for new intellectual property.
Analysis of Novelty and Inventive Step for this compound and its Derivatives
To secure patent protection for this compound, it must be demonstrated that the compound is both novel and involves an inventive step (i.e., is not obvious to a person skilled in the art).
Novelty:
The novelty of this compound hinges on whether this specific combination of substituents on the pyrrolo[2,3-b]pyridine core has been previously disclosed in the prior art. While numerous patents claim halogenated pyrrolo[2,3-b]pyridines, the novelty of this specific compound would be established if no prior art reference explicitly describes or claims a molecule with a chloro group at the 3-position and a fluoro group at the 6-position of the 1H-pyrrolo[2,3-b]pyridine ring system.
A detailed search of chemical databases and patent literature is required to definitively ascertain novelty. However, based on a general review of the landscape, it is plausible that this specific di-halogenated pattern has not been explicitly disclosed, particularly as a standalone intermediate or as part of a claimed genus with a specific exemplification of this structure. The novelty would be further strengthened if the compound is not encompassed within a very narrow and specific genus claim in a prior patent.
Inventive Step:
Assuming the compound is novel, the inventive step would need to be argued. This typically involves demonstrating that the compound possesses unexpected properties or provides a surprising advantage over the prior art. For a kinase inhibitor, this could manifest in several ways:
Improved Potency and Selectivity: If this compound, or a derivative thereof, exhibits significantly higher potency against a particular kinase target compared to structurally similar compounds in the prior art, this would support an inventive step. Furthermore, improved selectivity for the target kinase over other kinases would be a strong argument, as this can lead to a better safety profile.
Enhanced Pharmacokinetic Properties: The specific combination of chloro and fluoro substituents may confer advantageous pharmacokinetic properties, such as improved oral bioavailability, metabolic stability, or a more favorable half-life. These properties are critical for the development of a successful drug and can be considered unexpected.
Overcoming Technical Hurdles: If the synthesis of this compound presented significant and unforeseen challenges that were overcome by a non-obvious synthetic route, this could also contribute to the inventive step.
Novel Mechanism of Action: While less likely for a scaffold known to target the ATP-binding site, if derivatives of this compound were found to inhibit kinases through a novel or unexpected mechanism, this would be a very strong indicator of an inventive step.
The argument for inventive step would be significantly bolstered by comparative data showing the superior properties of this compound derivatives against the closest prior art compounds.
Future Research Directions and Perspectives
Innovations in Green Chemistry Approaches for Synthesis
Future synthetic strategies for 3-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine are increasingly focused on the principles of green chemistry to improve sustainability, efficiency, and safety. Research is moving away from traditional multi-step, resource-intensive methods towards more streamlined and environmentally benign processes. Key innovations include the development of one-pot cascade reactions, the use of novel catalysts, and the adoption of greener solvents.
One-pot methodologies, which combine multiple reaction steps into a single procedure without isolating intermediates, are a primary focus. mdpi.com These approaches significantly reduce solvent waste, energy consumption, and purification efforts. For the synthesis of the core azaindole scaffold, cascade procedures involving palladium-catalyzed cross-coupling reactions, such as Sonogashira or Heck couplings, followed by cyclization are being refined. mdpi.com The goal is to develop robust one-pot methods that can construct the this compound skeleton from simple precursors with high atom economy.
The development of advanced catalysts is another critical area. Researchers are exploring palladium nanocatalysts, potentially supported by enzymatic structures, to facilitate C-N cross-coupling and other key bond-forming reactions under milder conditions, such as at room temperature and with a reduced catalyst loading. mdpi.com Heterogeneous catalysis is also a promising avenue, offering easier separation and catalyst recycling, which aligns with green chemistry principles. researchgate.net Furthermore, the substitution of hazardous organic solvents with greener alternatives like water or ionic liquids is being investigated to minimize the environmental impact of the synthesis. mdpi.comresearchgate.net
| Green Chemistry Approach | Potential Advantage for Synthesis | Key Research Focus |
| One-Pot/Cascade Reactions | Reduced waste, energy, and time; simplified purification. | Combining C-N cross-coupling and cyclization steps. mdpi.com |
| Advanced Catalysis | Milder reaction conditions (e.g., lower temperature), higher yields, catalyst reusability. | Development of palladium nanocatalysts and heterogeneous catalysts. mdpi.comresearchgate.net |
| Greener Solvents | Reduced environmental impact and improved safety. | Utilization of aqueous media or ionic liquids. mdpi.com |
| Energy Efficiency | Lower energy consumption. | Application of microwave-assisted synthesis to accelerate reactions. mdpi.com |
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automated synthesis platforms, particularly continuous flow chemistry, with high-throughput experimentation (HTE) is set to revolutionize the discovery and development of this compound derivatives. This synergy enables the rapid, efficient, and safe production of compound libraries for biological screening and the swift optimization of reaction conditions. researchgate.netsyrris.com
Automated flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time compared to traditional batch methods. vapourtec.comnih.gov This precise control often leads to higher yields, improved product purity, and enhanced safety, especially for exothermic or hazardous reactions. researchgate.net For the synthesis of this compound and its analogues, automated flow systems can be designed to perform sequential reactions, including functionalization and purification steps, in a continuous, unattended manner. syrris.comuc.pt
When coupled with HTE, these automated platforms can accelerate the drug discovery process significantly. A flow chemistry system can be programmed to systematically vary reagents and reaction conditions, generating a large library of derivatives based on the this compound scaffold. syrris.com These libraries can then be subjected to high-throughput screening (HTS) to identify compounds with desired biological activity against specific targets, such as kinases or other enzymes. nih.govasco.org This integrated approach allows researchers to quickly explore the chemical space around the core scaffold and establish structure-activity relationships (SAR).
| Technology | Application in Research | Advantages |
| Automated Flow Chemistry | Synthesis of this compound and its derivatives. | Precise reaction control, higher yields, enhanced safety, scalability. researchgate.netvapourtec.com |
| High-Throughput Experimentation | Rapid optimization of synthetic reaction conditions. | Efficient exploration of parameters like temperature, concentration, and catalyst choice. syrris.com |
| Library Synthesis | Generation of diverse libraries of pyrrolopyridine analogues. | Exploration of chemical space for drug discovery. syrris.com |
| High-Throughput Screening (HTS) | Biological evaluation of compound libraries. | Rapid identification of lead compounds with specific biological activities. nih.govasco.org |
Advanced Functionalization for Novel Material Science or Catalysis Applications
While the 1H-pyrrolo[2,3-b]pyridine scaffold is primarily explored in medicinal chemistry, future research will likely investigate its potential in material science and catalysis through advanced functionalization. The inherent electronic properties of the heterocyclic system, combined with the specific reactivity conferred by the chloro and fluoro substituents, make this compound a versatile building block.
The chloro group at the 3-position and other sites on the azaindole ring serve as valuable handles for post-synthetic modification via cross-coupling reactions. msesupplies.com This allows for the attachment of a wide array of functional groups, including conjugated polymers, chromophores, or other molecular units. By systematically modifying the scaffold, it may be possible to create novel organic materials with tailored photophysical or electronic properties, potentially finding applications in organic light-emitting diodes (OLEDs), sensors, or organic photovoltaics. The electron-rich pyrrole (B145914) ring fused to the electron-deficient pyridine (B92270) ring creates an intrinsic dipole that can be tuned through functionalization.
In the field of catalysis, nitrogen-containing heterocycles are widely used as ligands for transition metals. Future research could explore the use of functionalized this compound derivatives as ligands in asymmetric catalysis or other catalytic transformations. The specific steric and electronic environment provided by the substituted azaindole core could lead to catalysts with novel reactivity or selectivity.
| Application Area | Functionalization Strategy | Potential Outcome |
| Material Science (Electronics) | Attachment of conjugated polymers or aromatic systems via cross-coupling. | Development of novel organic semiconductors or materials for OLEDs. |
| Material Science (Sensors) | Introduction of moieties that interact with specific analytes. | Creation of chemosensors with high sensitivity and selectivity. |
| Catalysis | Synthesis of derivatives capable of coordinating with transition metals. | Design of new ligands for asymmetric catalysis or cross-coupling reactions. |
Deeper Mechanistic Investigations into Biological Target Selectivity and Specificity
Future research on this compound and its derivatives will focus on elucidating the precise molecular mechanisms that govern their interactions with biological targets. The pyrrolopyridine scaffold is known to act as a bioisostere of purine (B94841), making it a privileged structure for targeting ATP-binding sites, particularly in protein kinases. nih.gov The key to therapeutic success lies in achieving high selectivity for the target kinase to minimize off-target effects.
Deeper mechanistic investigations will employ a combination of computational and experimental techniques. Molecular docking and dynamic simulations will be used to predict how the 3-chloro and 6-fluoro substituents influence the binding orientation and affinity of the molecule within the active site of various kinases. nih.gov These studies can reveal key interactions, such as hydrogen bonds and halogen bonds, that contribute to both potency and selectivity. For instance, studies on related 1H-pyrrolo[2,3-b]pyridine derivatives have shown that the core structure can form crucial hydrogen bonds with the hinge region of kinases like FGFR. nih.gov
These computational predictions will be validated using biophysical techniques such as X-ray crystallography to solve the structure of the compound bound to its target protein. Such structural data provides definitive insights into the binding mode and is invaluable for guiding the rational design of next-generation inhibitors with improved selectivity profiles. Understanding how the specific substitution pattern of this compound dictates its target specificity will be paramount for advancing its potential as a lead structure in drug discovery. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine, and what key optimization steps are required?
- Methodological Answer : Synthesis typically involves halogenation and coupling reactions. For example, chlorination/fluorination of the pyrrolo-pyridine core can be achieved using POCl₃ or DAST (diethylaminosulfur trifluoride). Multi-step routes may require intermediates like 6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 55052-27-2) as precursors . Optimization includes temperature control, stoichiometric adjustments, and purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions (e.g., ¹H/¹³C NMR for chloro/fluoro environments). Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups like C-Cl and C-F bonds. X-ray crystallography, if feasible, provides definitive structural confirmation .
Q. What are the documented biological targets or pathways associated with pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer : These compounds often target kinases (e.g., HIPK2) or enzymes involved in fibrosis and inflammation . Validation involves in vitro assays (e.g., enzyme inhibition studies) and cellular models (e.g., HEK293 cells). Target engagement can be confirmed via competitive binding assays or Western blotting for downstream pathway modulation .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the biological activity of this compound derivatives across different assay systems?
- Methodological Answer : Contradictions may arise from assay specificity or off-target effects. Strategies include:
- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple assays.
- Structural analogs : Compare activities of derivatives (e.g., 5-chloro vs. 6-fluoro variants) to identify pharmacophores .
- Computational docking : Predict binding modes to targets like HIPK2 using software such as AutoDock Vina .
Q. What strategies are recommended for achieving regioselective functionalization of the pyrrolo[2,3-b]pyridine core in 3-chloro-6-fluoro derivatives?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:
- Directed ortho-metalation : Use directing groups (e.g., carbonyls) to install substituents at specific positions.
- Cross-coupling reactions : Suzuki-Miyaura couplings with boronic acids target halogenated positions (e.g., replacing bromine at C3 in analogs like 3-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine ).
- Protection/deprotection : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl groups) during synthesis .
Q. How can computational chemistry methods predict the reactivity or binding modes of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) Simulations : Model interactions with targets (e.g., HIPK2) over time to assess binding stability.
- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. trifluoromethyl groups) with activity data from analogs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Yield variations often stem from purification methods or starting material quality. Reproduce protocols rigorously, and characterize intermediates (e.g., via HPLC for purity). Compare results with literature using identical reagents (e.g., POCl₃ vs. PCl₅ for chlorination) .
Experimental Design Considerations
Q. What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound?
- Methodological Answer :
- In vitro : Use kinase inhibition assays (e.g., ADP-Glo™ for HIPK2) and cell viability tests (MTT assay) in fibrosis-relevant cell lines (e.g., renal fibroblasts ).
- In vivo : Murine models of kidney fibrosis (e.g., unilateral ureteral obstruction) with pharmacokinetic profiling (plasma half-life, bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
